Carvedilol is a nonselective β-adrenoceptor antagonist with multiple therapeutic applications, particularly in cardiovascular diseases. It has been shown to exert cardioprotective effects through various mechanisms, including the inhibition of oxidative stress, apoptosis, and the modulation of microRNAs and signaling pathways. The compound's ability to protect against myocardial injury, promote mitochondrial biogenesis, and improve endothelial cell function underscores its significance in clinical settings for treating heart failure and related conditions.
Carvedilol has been extensively studied for its role in cardiovascular diseases. It has been shown to attenuate myocardial fibrosis in rats with acute myocardium infarction, improving cardiac remodeling and heart function1. In human umbilical vein endothelial cells, carvedilol induced mitochondrial biogenesis, suggesting a new therapeutic mechanism in heart failure2. It also inhibits apoptosis in human coronary artery endothelial cells by modulating the Fas/Fas ligand and caspase-3 pathway4. Moreover, carvedilol's antioxidant properties contribute to its efficacy in preventing ischemia/reperfusion-induced cardiomyocyte apoptosis3 6.
At the molecular level, carvedilol has been shown to block oxidative stress-mediated downregulation of sarcoplasmic reticulum Ca²⁺-ATPase 2 gene transcription, which may explain its beneficial effects on cardiac function7. It also modulates microRNAs, such as miR-199a-3p and miR-214, which protect cardiomyocytes from simulated ischemia-reperfusion injury9.
Beyond its cardiovascular applications, carvedilol has been found to protect bone marrow stem cells against oxidative stress-induced cell death, which could have implications for the treatment of spinal cord injury and other conditions where stem cell survival is critical10.
Carvedilol-D3 is classified as a small molecule and falls under the category of approved drugs. Its primary source is the modification of carvedilol, which itself is derived from natural products and synthesized through various chemical pathways. The chemical structure of carvedilol can be represented by its molecular formula, , with a molecular weight of approximately 406.47 g/mol .
The synthesis of carvedilol-D3 involves several steps that typically include:
Carvedilol-D3 retains the core structure of carvedilol but features deuterium substitutions that alter its isotopic composition without significantly changing its pharmacophore. The molecular structure includes:
Carvedilol-D3 can undergo similar chemical reactions as carvedilol due to its structural similarity. Key reactions include:
Carvedilol-D3 functions primarily through:
The physical and chemical properties of carvedilol-D3 are expected to be similar to those of carvedilol but may differ due to isotopic substitution:
Carvedilol-D3 has potential applications in:
Carvedilol-d3 (CAS 1020719-25-8) is a deuterium-labeled analog of the nonselective β/α-1 adrenergic receptor blocker Carvedilol. Its molecular formula is C₂₄H₂₃D₃N₂O₄, with a molecular weight of 409.49 g/mol, representing a 3 Da increase compared to unlabeled Carvedilol (406.48 g/mol) [1] [3] [7]. The compound retains the core structure of Carvedilol, featuring a carbazole moiety linked via an ether to a propanolamine chain and a 2-(2-methoxyphenoxy)ethyl group. The isotopic labeling confers distinct physicochemical properties while preserving the pharmacological target engagement of the parent molecule [3].
Deuterium atoms are specifically incorporated at the methoxy group (-OCH₃) attached to the phenyl ring, forming a trideuteriomethoxy group (-OCD₃). This strategic placement minimizes potential metabolic interference while maintaining molecular recognition properties [1] [7]. The substitution occurs at the metabolically stable methoxy position, reducing susceptibility to demethylation while preserving binding affinity for adrenergic receptors. The structural representation is depicted in the following SMILES notation: [2H]C([2H])([2H])Oc1ccccc1OCCNCC(O)COc2cccc3[nH]c4ccccc4c23 [1] [3].
Table 1: Molecular Properties of Carvedilol-d3
Property | Specification |
---|---|
IUPAC Name | 1-(9H-Carbazol-4-yloxy)-3-[2-[2-(trideuteriomethoxy)phenoxy]ethylamino]propan-2-ol |
Molecular Formula | C₂₄H₂₃D₃N₂O₄ |
Molecular Weight | 409.49 g/mol |
Exact Mass | 409.2081 Da |
Deuterium Positions | Methoxy group (-OCD₃) |
Purity Specification | >95% (HPLC) |
Synthesis of Carvedilol-d3 employs deuterated precursors in a multistep process. The primary route involves nucleophilic displacement using [²H₃]-methyl iodide (CD₃I) on 2-(2-hydroxyphenoxy)ethanol under controlled basic conditions to generate the deuterated phenoxyethoxy intermediate. This intermediate undergoes subsequent coupling with the carbazole epoxide moiety (4-(oxiran-2-ylmethoxy)-9H-carbazole) via amine-mediated ring opening [1] [3]. The synthesis requires stringent anhydrous conditions to prevent deuterium exchange with protiated solvents. Purification employs preparative HPLC with UV detection, typically yielding >95% chemical purity as confirmed by analytical HPLC [1] [7]. The compound is supplied as a neat solid with recommended storage at -20°C to maintain isotopic integrity and chemical stability [3].
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR analysis of Carvedilol-d3 exhibits complete disappearance of the methoxy proton signal at approximately δ 3.75 ppm, confirming deuterium substitution at this position. ¹³C-NMR shows the characteristic triplet signal for the deuterated methyl carbon at approximately δ 56 ppm (J₃C-D = 19 Hz), consistent with the -OCD₃ group. Quantitative deuterium NMR (²H-NMR) further validates the isotopic enrichment, typically exceeding 99% deuterium incorporation at the specified positions [3] [7].
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) shows the protonated molecular ion [M+H]⁺ at m/z 410.2154 (calculated 410.2158 for C₂₄H₂₇D₃N₂O₄⁺), confirming molecular composition. The characteristic fragmentation pattern includes the loss of the deuterated methoxyphenoxyethylamine moiety at m/z 266.1185 (C₁₇H₁₄NO₂⁺), demonstrating retention of deuterium in the fragment. Isotopic purity assessment reveals minimal (≤0.5%) protiated species at m/z 407, ensuring suitability for mass-based quantification in pharmacokinetic studies [3] [7].
Table 2: Analytical Characterization Techniques for Carvedilol-d3
Technique | Key Parameters | Validation Metrics |
---|---|---|
¹H-NMR | 500 MHz, CDCl₃ | Absence of -OCH₃ signal at δ 3.75 ppm |
¹³C-NMR | 126 MHz, CDCl₃ | Triplet at δ 56 ppm (J = 19 Hz) |
High-Resolution MS | ESI⁺, Q-TOF analyzer | m/z 410.2154 [M+H]⁺ (Δ 0.9 ppm error) |
Isotopic Purity MS | LC-MS/SIM, m/z 407-411 | ≥99% abundance at m/z 410 |
The combined analytical approaches provide orthogonal verification of molecular structure, isotopic labeling position, and isotopic purity, meeting the stringent requirements for use as an internal standard in bioanalytical assays and metabolic studies [1] [3] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7